3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy and morpholinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Properties
Molecular Formula |
C24H27N3O5 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-4-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H27N3O5/c1-16-15-18(3-4-19(16)31-2)22(28)20-21(17-5-7-25-8-6-17)27(24(30)23(20)29)10-9-26-11-13-32-14-12-26/h3-8,15,21,28H,9-14H2,1-2H3/b22-20- |
InChI Key |
NGSUQVYOVGDNHG-XDOYNYLZSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=NC=C4)O)OC |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C/2\C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=NC=C4)/O)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=NC=C4)O)OC |
Origin of Product |
United States |
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